(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol
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Overview
Description
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol is an organic compound characterized by its unique structure, which includes a triphenylmethoxy group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol typically involves the use of Grignard reagents. One common method starts with the preparation of phenylmagnesium bromide, which is then reacted with a suitable carbonyl compound to form the desired product. The reaction is carried out under anhydrous conditions and an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The scalability of the Grignard reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol exerts its effects involves interactions with various molecular targets. The triphenylmethoxy group can interact with enzymes and receptors, influencing their activity. The dihydrofuran ring may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Triphenylmethanol: Shares the triphenylmethoxy group but lacks the dihydrofuran ring.
Dihydrofuran derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol is unique due to the combination of the triphenylmethoxy group and the dihydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
73968-62-4 |
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Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S)-2-(trityloxymethyl)-2,3-dihydrofuran-5-ol |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,22,25H,16,18H2/t22-/m0/s1 |
InChI Key |
UZGQDUOYSWKFCN-QFIPXVFZSA-N |
Isomeric SMILES |
C1C=C(O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES |
C1C=C(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1C=C(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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